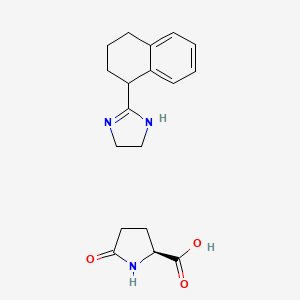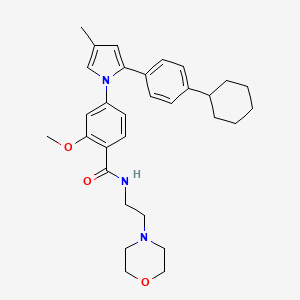
Benzamide, 4-(2-(4-cyclohexylphenyl)-4-methyl-1H-pyrrol-1-yl)-2-methoxy-N-(2-(4-morpholinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 4-(2-(4-cyclohexylphenyl)-4-methyl-1H-pyrrol-1-yl)-2-methoxy-N-(2-(4-morpholinyl)ethyl)- is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(2-(4-cyclohexylphenyl)-4-methyl-1H-pyrrol-1-yl)-2-methoxy-N-(2-(4-morpholinyl)ethyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzamide structure, followed by the introduction of the pyrrole, cyclohexylphenyl, methoxy, and morpholinyl groups through a series of reactions. Common reagents used in these steps include various amines, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Benzamide, 4-(2-(4-cyclohexylphenyl)-4-methyl-1H-pyrrol-1-yl)-2-methoxy-N-(2-(4-morpholinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres or specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
科学研究应用
Benzamide, 4-(2-(4-cyclohexylphenyl)-4-methyl-1H-pyrrol-1-yl)-2-methoxy-N-(2-(4-morpholinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its potential therapeutic effects includes studies on its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, as well as in the formulation of specialty chemicals.
作用机制
The mechanism of action of Benzamide, 4-(2-(4-cyclohexylphenyl)-4-methyl-1H-pyrrol-1-yl)-2-methoxy-N-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: This compound shares some structural similarities and is used in organic synthesis and as a reagent in various chemical reactions.
BODIPY Dyes: These dyes have similar functional groups and are used in fluorescence studies and bioimaging applications.
Uniqueness
Benzamide, 4-(2-(4-cyclohexylphenyl)-4-methyl-1H-pyrrol-1-yl)-2-methoxy-N-(2-(4-morpholinyl)ethyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
93078-56-9 |
|---|---|
分子式 |
C31H39N3O3 |
分子量 |
501.7 g/mol |
IUPAC 名称 |
4-[2-(4-cyclohexylphenyl)-4-methylpyrrol-1-yl]-2-methoxy-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C31H39N3O3/c1-23-20-29(26-10-8-25(9-11-26)24-6-4-3-5-7-24)34(22-23)27-12-13-28(30(21-27)36-2)31(35)32-14-15-33-16-18-37-19-17-33/h8-13,20-22,24H,3-7,14-19H2,1-2H3,(H,32,35) |
InChI 键 |
LEYNANGYFATJTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=C1)C2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)NCCN5CCOCC5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


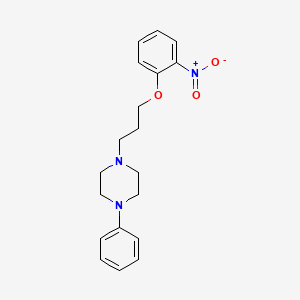
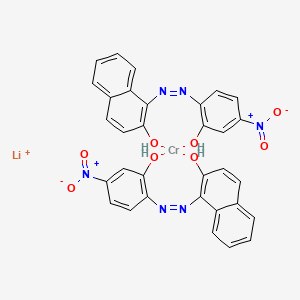
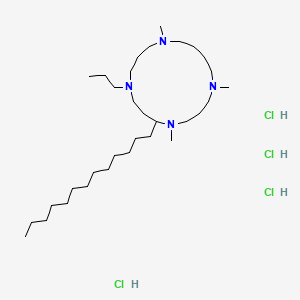
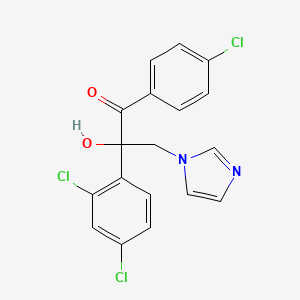
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)

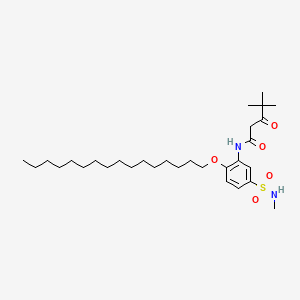





![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)
